molecular formula C11H8N2O B1458959 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbonitrile CAS No. 1374652-68-2

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbonitrile

Cat. No.: B1458959
CAS No.: 1374652-68-2
M. Wt: 184.19 g/mol
InChI Key: RPXSSXBHCRCPPK-UHFFFAOYSA-N
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Description

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbonitrile: is a heterocyclic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbonitrile can be synthesized through various synthetic routes. One common method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product . The reaction conditions typically involve the use of a solvent such as methanol or ethanol and are carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve the optimization of the Ugi reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

    Isoquinoline: The parent compound with a similar structure but without the carbonitrile and methyl groups.

    1,2-Dihydroisoquinoline: Lacks the carbonyl and carbonitrile groups.

    Quinoline: A related heterocyclic compound with a nitrogen atom in the ring.

Uniqueness: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbonitrile is unique due to the presence of the carbonitrile group at the 7-position and the carbonyl group at the 1-position. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-1-oxoisoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-13-5-4-9-3-2-8(7-12)6-10(9)11(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXSSXBHCRCPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203454
Record name 7-Isoquinolinecarbonitrile, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-68-2
Record name 7-Isoquinolinecarbonitrile, 1,2-dihydro-2-methyl-1-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isoquinolinecarbonitrile, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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